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This technical guide provides a comprehensive historical account of the discovery of

glutathione (GSH), with a specific focus on its initial identification and characterization in yeast

(Saccharomyces cerevisiae). Tailored for researchers, scientists, and professionals in drug

development, this document details the pivotal experiments, presents key quantitative data,

and illustrates the biochemical pathways and historical timelines through precise visualizations.

Introduction: The Unveiling of a "Sulfur-Loving"
Molecule
The story of glutathione begins not with a clear discovery, but with the observation of a unique

biochemical activity in yeast. In 1888, the French researcher J. de Rey-Pailhade was studying

yeast metabolism when he identified a substance capable of reducing elemental sulfur to

hydrogen sulfide at room temperature.[1][2] Intrigued by this affinity for sulfur, he named the

compound "philothion," derived from the Greek words philos (love) and theion (sulfur).[1][3][4]

This discovery marked the first recognition of a non-protein thiol compound that played a

significant role in cellular redox reactions, a property prophetically anticipated in de Rey-

Pailhade's original papers.

For over three decades, the precise nature of philothion remained elusive. It was the seminal

work of Sir Frederick Gowland Hopkins that brought the molecule back into the scientific

spotlight. In 1921, Hopkins isolated a substance from yeast and animal tissues that he named
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"glutathione." His initial structural hypothesis, however, proposed it to be a dipeptide of

glutamic acid and cysteine. This conclusion was later challenged by researchers Hunter and

Eagles in 1927, who suggested a tripeptide structure. In a landmark 1929 paper, Hopkins

revised his initial findings, confirming that glutathione was indeed a tripeptide composed of

glutamate, cysteine, and glycine. The definitive chemical structure, including the unique gamma

peptide linkage between glutamate and cysteine, was finally confirmed through synthesis by

Harington and Mead in 1935.

This timeline of discovery laid the foundation for understanding glutathione's central role as a

major cellular antioxidant and redox buffer in yeast and virtually all other forms of life.
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Timeline of Glutathione Discovery
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F. G. Hopkins
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1935
Harington & Mead

Confirm Structure via Chemical Synthesis
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Figure 1: Key milestones in the discovery and structural elucidation of glutathione.

Quantitative Analysis of Glutathione in Yeast
Early research provided the first quantitative estimates of glutathione in yeast, which have

been refined over the century with advanced analytical techniques. Hopkins, in his 1929 work,
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noted a significant concentration of 0.1% or greater by weight in yeast. Modern studies confirm

that glutathione is present in high concentrations, establishing its role as the most abundant

non-protein thiol.

Parameter Reported Value
Yeast
Strain/Condition

Reference

Historical

Concentration
≥ 0.1 wt%

Saccharomyces

cerevisiae (Brewer's

Yeast)

Hopkins, 1929

Modern Intracellular

Conc.
Up to 10 mM

Saccharomyces

cerevisiae
Penninckx, 2002

Cellular Dry Weight Up to 1%
Wild strains of S.

cerevisiae
De Vero et al.

Subcellular

Distribution

Highest in

Mitochondria

Saccharomyces

cerevisiae
Zechmann et al., 2011

Engineered Strain

Yield
6.1 - 15.8 mg/g-DCW

Mutant S. cerevisiae

Sa-59
Kang et al.

Engineered Strain

(Fed-batch)
216.50 mg/L

Engineered S.

cerevisiae W303-

1b/FGP

Gong et al., 2015

Reduced vs. Oxidized

Form

> 90% in reduced

form (GSH)
Healthy yeast cells Li et al.

Table 1: Summary of quantitative data for glutathione in yeast from historical and modern

studies. (DCW: Dry Cell Weight).

Key Experimental Protocols
The characterization of glutathione was dependent on the development of novel biochemical

methods. Below are detailed protocols for two key historical experiments, alongside a modern

standard for quantification.
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Protocol 1: De Rey-Pailhade's "Philothion" Activity
Assay (c. 1888)
This qualitative protocol describes the foundational experiment demonstrating the sulfur-

reducing property of yeast extracts.

Preparation of Yeast Extract:

A fresh culture of brewer's yeast (Saccharomyces cerevisiae) is washed and pressed to

remove excess water.

The yeast paste is ground with sand or subjected to mechanical disruption to lyse the

cells.

The resulting slurry is mixed with water and centrifuged to obtain a cell-free extract.

Reduction Assay:

A small amount of finely powdered elemental sulfur is added to the yeast extract in a test

tube.

The mixture is incubated at room temperature.

Detection:

The production of hydrogen sulfide (H₂S) is detected by its characteristic rotten egg smell

or by placing a lead acetate paper strip at the mouth of the tube. A darkening of the paper

(formation of lead sulfide) indicates the presence of H₂S.

This reaction demonstrated the presence of a heat-labile, water-soluble substance in

yeast capable of reducing sulfur.
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Figure 2: Experimental workflow for demonstrating "philothion" activity in yeast extracts.
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Protocol 2: Hopkins' Glutathione Isolation and
Purification (c. 1921-1929)
This protocol is a generalized representation of the methods used by Hopkins to isolate

glutathione from yeast.

Initial Extraction:

Large quantities of brewer's yeast are boiled in water to denature enzymes and extract

soluble components.

The suspension is filtered to remove cell debris, yielding a clear extract.

Precipitation of Impurities:

The extract is treated with lead acetate to precipitate proteins and other impurities. The

solution is filtered.

Mercuric sulfate is then added to the filtrate. Glutathione forms an insoluble mercury salt,

which precipitates out of the solution.

Isolation of Glutathione:

The mercury-glutathione precipitate is collected by filtration.

The precipitate is suspended in water, and hydrogen sulfide (H₂S) gas is bubbled through

the suspension. This decomposes the mercury salt, precipitating mercury as mercuric

sulfide and releasing free glutathione into the solution.

Final Purification:

The solution is filtered to remove the mercuric sulfide.

The resulting filtrate, containing crude glutathione, is further purified by fractional

crystallization, often using ethanol to precipitate the final product.

The purity of the crystalline product was assessed by measuring its sulfur content and

other chemical properties.
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Protocol 3: Modern Quantification via DTNB-GSSG
Reductase Recycling Assay
This enzymatic recycling assay (Tietze assay) is a standard modern method for quantifying

total glutathione (GSH + GSSG).

Sample Preparation:

Yeast cells are harvested and lysed in an assay buffer (e.g., phosphate buffer with EDTA).

The lysate is deproteinized, typically by adding 5-sulfosalicylic acid (SSA) followed by

centrifugation. The supernatant is collected for analysis.

Assay Reaction:

In a microplate well, the sample supernatant is mixed with the reaction cocktail containing:

Phosphate-EDTA buffer.

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), or Ellman's reagent).

NADPH.

Glutathione Reductase (GR).

Principle of Measurement:

GSH in the sample reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is a

yellow-colored compound, and the mixed disulfide GSSG-TNB.

GSSG (both originally in the sample and formed from the reaction) is reduced back to

GSH by glutathione reductase, using NADPH as a cofactor.

This newly formed GSH reacts with more DTNB, creating a cycle that results in the

continuous production of TNB.

Quantification:
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The rate of TNB formation is measured by monitoring the increase in absorbance at 412

nm over time using a spectrophotometer.

The rate is directly proportional to the concentration of total glutathione in the sample.

The concentration is determined by comparing the sample's reaction rate to a standard

curve prepared with known concentrations of GSH.

Biochemical Pathways in Yeast
Subsequent research following the structural elucidation of glutathione focused on its

metabolism. In Saccharomyces cerevisiae, glutathione is synthesized in the cytoplasm in two

ATP-dependent steps, governed by two key enzymes encoded by the GSH1 and GSH2 genes.
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Figure 3: The two-step enzymatic biosynthesis of glutathione in Saccharomyces cerevisiae.
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The primary function of glutathione as a redox buffer is maintained by the glutathione redox

cycle. This cycle allows GSH to neutralize reactive oxygen species (ROS) and be regenerated

in its reduced, active form.

2 GSH
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Oxidation
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Figure 4: The glutathione redox cycle in yeast, showing the roles of key enzymes.

Conclusion
From the initial observation of "philothion" in yeast to the detailed mapping of its synthesis and

redox cycling, the history of glutathione is a testament to over a century of biochemical inquiry.

Yeast has served as an indispensable model organism throughout this journey, providing the

initial source for discovery and continuing to be a critical system for studying glutathione's

roles in oxidative stress, detoxification, and cellular homeostasis. The foundational work

detailed herein continues to inform modern research in fields ranging from metabolic
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engineering and biotechnology to the development of therapeutics targeting redox-sensitive

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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